5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
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Overview
Description
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. One common method involves the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions.
Bromination of Pyridine: The pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated pyridine is then coupled with the piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group and the piperidine ring are known to enhance the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the specific positioning of the carboxamide group in 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide confer unique reactivity and binding properties. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
5-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O/c15-12-5-11(7-19-8-12)13(22)20-6-10-1-3-21(4-2-10)9-14(16,17)18/h5,7-8,10H,1-4,6,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFROSIFLKQFJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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